Clerodermic acid methyl ester
Overview
Description
Clerodermic acid methyl ester is a diterpenoid compound derived from the herbs of Clerodendrum inerme. It has the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clerodermic acid methyl ester typically involves the esterification of clerodermic acid with methanol. One common method is the reaction of clerodermic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Clerodermic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: Used as a reference standard and in the synthesis of other complex molecules.
Medicine: Potential therapeutic applications due to its biological activities, including anti-cancer and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of clerodermic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways such as the COX-2/NLRP3/NF-κB pathway, which is involved in inflammation.
Comparison with Similar Compounds
Clerodermic acid methyl ester can be compared with other similar diterpenoid compounds:
Biological Activity
Clerodermic acid methyl ester (CAME) is a compound derived from various plant sources, particularly those belonging to the family Lamiaceae. This article explores its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data from recent studies.
Phytochemical Composition
CAME is characterized by its unique chemical structure, which includes a methyl ester functional group. Preliminary phytochemical analyses have shown that CAME and its derivatives possess significant biological activities attributed to their ability to modulate various biochemical pathways.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of CAME, particularly against breast cancer cell lines. The compound demonstrated significant cytotoxic effects on MCF-7 cells, with IC50 values indicating effective concentrations required to reduce cell viability by 50%.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
In a study assessing the anti-proliferative activity, CAME was isolated from plant extracts and evaluated for its efficacy against various cancer cell lines. The results indicated that CAME selectively inhibited cancer cell growth while exhibiting minimal toxicity to normal cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-Inflammatory Properties
CAME has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cells showed that CAME significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. This reduction in NO is crucial as it plays a significant role in inflammatory responses.
Table 2: Anti-Inflammatory Activity of this compound
The mechanism behind this activity involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Antimicrobial Activity
The antimicrobial properties of CAME were assessed against various bacterial strains. While some extracts showed mild antibacterial effects, the overall antimicrobial activity was less pronounced compared to other phytochemicals.
Table 3: Antimicrobial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 7 | |
Pseudomonas aeruginosa | 6 |
The data suggest that while CAME has some antimicrobial potential, further research is needed to enhance its efficacy or combine it with other agents for improved results .
Case Studies
One notable case study involved the use of CAME in combination with other natural compounds to evaluate synergistic effects on cancer cell lines. The combination treatment resulted in enhanced cytotoxicity compared to individual treatments, indicating potential for combination therapies in clinical settings .
Properties
IUPAC Name |
methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.